Lamivudine, (±)-trans-, also known as (±)-β-L-2′,3′-dideoxy-3′-thiacytidine (commonly abbreviated as 3TC), is a synthetic nucleoside analogue. [] It is classified as a dideoxynucleoside, a group of compounds characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the deoxyribose sugar. [] In scientific research, Lamivudine, (±)-trans- serves as a crucial tool for studying viral replication mechanisms and for developing antiviral therapies. [] Notably, it has been instrumental in research related to the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). [, , ]
Lamivudine, also known as (+/-)-trans-2',3'-dideoxy-3'-thiacytidine, is a synthetic nucleoside analog derived from cytidine. It is primarily utilized as an antiretroviral medication in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. Lamivudine functions by inhibiting viral replication through its incorporation into viral DNA, leading to chain termination. The compound is classified as a dideoxynucleoside and is notable for its high selectivity for viral polymerases over human polymerases, which minimizes its cytotoxic effects on human cells .
Lamivudine is classified under the category of antiviral drugs, specifically as a nucleoside reverse transcriptase inhibitor (NRTI). It is synthesized from cytosine and has two chiral centers, allowing for four possible stereoisomers, although the 2R,5S isomer exhibits the highest antiviral potency . The compound is commercially available in various formulations, including tablets and oral solutions.
Several methods have been developed for the synthesis of Lamivudine, focusing on stereoselectivity and yield optimization:
Lamivudine has a molecular formula of CHNOS and a molecular weight of 229.26 g/mol. Its structure features:
The structural representation can be summarized as follows:
Lamivudine undergoes several key reactions during its synthesis:
Lamivudine exerts its antiviral effects primarily through:
This mechanism effectively reduces viral load in infected individuals.
Relevant data indicate that Lamivudine exhibits good bioavailability when administered orally, with peak plasma concentrations reached within 0.5 to 1.5 hours post-dose .
Lamivudine is predominantly used in clinical settings for:
Additionally, research continues into novel formulations such as prodrugs aimed at enhancing liver-targeted delivery systems for improved therapeutic outcomes .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: